N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
CAS No.: 851990-04-0
Cat. No.: VC7637381
Molecular Formula: C16H12F2N2O2S
Molecular Weight: 334.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851990-04-0 |
|---|---|
| Molecular Formula | C16H12F2N2O2S |
| Molecular Weight | 334.34 |
| IUPAC Name | N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
| Standard InChI | InChI=1S/C16H12F2N2O2S/c17-10-5-6-11(18)12(9-10)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21) |
| Standard InChI Key | BVNOHFIMCISIKD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=C(C=CC(=C3)F)F |
Introduction
N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a unique molecular structure, characterized by the presence of both a difluorophenyl group and a benzothiazole moiety, which contribute to its potential pharmacological properties.
Synthesis and Chemical Reactions
The synthesis of N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide typically involves multiple steps, including the formation of key intermediates. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields. Purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 pathway |
| A549 (Lung) | 6.26 | Cell cycle arrest and apoptosis |
| NCI-H358 (Lung) | 6.48 | Modulation of apoptosis-related proteins |
The compound exhibited higher potency compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10.7 μmol/mL |
| Staphylococcus aureus | 21.4 μmol/mL |
| Candida albicans | 40.2 μmol/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide likely involves enzyme inhibition and receptor binding. It may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation, and interact with receptors that regulate cell growth and apoptosis, potentially inducing programmed cell death in cancer cells.
Research and Development
Further research is needed to fully explore the pharmacological potential of this compound. Quantitative data regarding binding affinities and inhibition constants would provide a clearer understanding of its biological activity. Additionally, studies evaluating its efficacy in different cellular environments are crucial for predicting therapeutic outcomes.
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